molecular formula C17H12N4O4 B2935549 (E)-N'-((5-(3-nitrophenyl)furan-2-yl)methylene)isonicotinohydrazide CAS No. 19934-31-7

(E)-N'-((5-(3-nitrophenyl)furan-2-yl)methylene)isonicotinohydrazide

Cat. No.: B2935549
CAS No.: 19934-31-7
M. Wt: 336.307
InChI Key: XLBYBCLYEHFMDM-YBFXNURJSA-N
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Description

(E)-N'-((5-(3-Nitrophenyl)furan-2-yl)methylene)isonicotinohydrazide is a Schiff base derived from isonicotinic acid hydrazide (INH), a well-known antitubercular agent. This compound features a furan ring substituted with a 3-nitrophenyl group at the 5-position and an isonicotinoyl hydrazone moiety at the 2-position (Fig. 1).

Properties

IUPAC Name

N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4/c22-17(12-6-8-18-9-7-12)20-19-11-15-4-5-16(25-15)13-2-1-3-14(10-13)21(23)24/h1-11H,(H,20,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBYBCLYEHFMDM-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-((5-(3-nitrophenyl)furan-2-yl)methylene)isonicotinohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H12N4O3C_{14}H_{12}N_4O_3. It features a furan ring substituted with a nitrophenyl group, connected through a methylene bridge to an isonicotinoyl hydrazone moiety. The structural representation is as follows:

 E N 5 3 nitrophenyl furan 2 yl methylene isonicotinohydrazide\text{ E N 5 3 nitrophenyl furan 2 yl methylene isonicotinohydrazide}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have indicated that compounds with similar structures often exhibit:

  • Antimicrobial Activity : Compounds containing hydrazone linkages have demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Antitumor Properties : Hydrazone derivatives are known for their cytotoxic effects on cancer cell lines. The presence of the nitrophenyl group may enhance these properties through mechanisms involving reactive oxygen species (ROS) generation and apoptosis induction.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AntimicrobialStaphylococcus aureus64 µg/mL
Escherichia coli64 µg/mL
AntitumorPatu8988 pancreatic cancer cellsHigh cytotoxicity
SGC7901 gastric cancer cellsInduces apoptosis

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various isonicotinoyl hydrazones, including derivatives similar to this compound. The results showed significant inhibition of biofilm formation in Pseudomonas aeruginosa, indicating potential for treating biofilm-associated infections.

Case Study 2: Antitumor Effects

In vitro assays conducted on SGC7901 gastric cancer cells revealed that the compound induced apoptosis at concentrations as low as 10 µM. This effect was linked to increased levels of ROS and activation of caspase pathways, suggesting a mechanism involving oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of Schiff base hydrazides are highly dependent on substituent positions and electronic profiles. Key analogs from the evidence include:

(a) Nitro Positional Isomers
  • Antibacterial activity against E. coli and S. aureus was weak (inhibition zones: 8–12 mm at 50 µg/mL), inferior to amoxicillin (25–30 mm) . The furan ring system contributed to moderate anti-proliferative activity, though less than quinoxaline derivatives (e.g., QW21 in showed IC₅₀ < 10 µM) .
  • (E)-N'-((5-(4-Nitrophenyl)furan-2-yl)methylene)isonicotinohydrazide (Inferred from ): Para-nitro substitution may enhance π-π stacking with bacterial DNA gyrase but reduces solubility due to increased hydrophobicity.
(b) Heterocyclic and Functional Group Variations
  • N'-((5-(4-Cyanophenyl)furan-2-yl)methylene)thiophene-2-carbohydrazide (4) (): Replacing isonicotinoyl with thiophene-2-carbohydrazide decreased antibacterial activity (inhibition zones: 6–9 mm), highlighting the importance of the pyridine ring in target binding .
  • QW21 (): Incorporation of dimethoxynaphthalene and quinoxaline moieties improved antitumor activity (IC₅₀: 2.1 µM against HeLa cells) but increased synthetic complexity .
(c) Metal Complexes ():
  • Co(II), Ni(II), and Cu(II) complexes of furan-based hydrazides (e.g., L21, L24) showed enhanced antibacterial activity compared to free ligands (e.g., 18–22 mm inhibition zones vs. 8–12 mm for ligands alone) due to improved redox activity and membrane disruption .

Key Research Findings and Implications

Nitro Group Position : Meta-substitution (3-nitrophenyl) may enhance target selectivity compared to ortho- or para-substituted analogs due to optimized electronic and steric profiles.

Furan vs.

Metal Coordination : Transition metal complexes (Co, Cu, Ni) of hydrazides significantly amplify antibacterial activity, offering a pathway for enhancing the target compound’s efficacy .

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